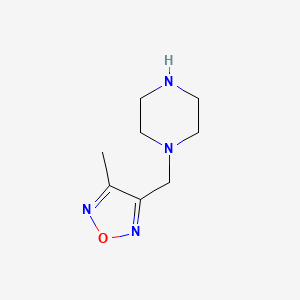

1-(4-Methyl-furazan-3-ylmethyl)-piperazine

説明

Significance of Heterocyclic Compounds in Medicinal Chemistry and Chemical Biology

Heterocyclic compounds are of paramount importance in medicinal chemistry and chemical biology, forming the structural basis for a vast number of therapeutic agents. ijnrd.orgnih.govnumberanalytics.com It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov Their prevalence is due to several factors:

Structural Diversity: The variety of heteroatoms, ring sizes, and substitution patterns allows for the creation of a vast chemical space, enabling the fine-tuning of molecular properties.

Pharmacological Activity: Many heterocyclic scaffolds are considered "privileged structures" because they can interact with a wide range of biological targets with high affinity and specificity. nih.gov

Physicochemical Properties: The presence of heteroatoms can influence a molecule's solubility, lipophilicity, polarity, and hydrogen bonding capacity. These properties are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.gov

The applications of heterocyclic compounds span a wide array of therapeutic areas, including but not limited to:

Anticancer agents numberanalytics.com

Anti-inflammatory drugs ijnrd.org

Antimicrobial and antifungal agents ijnrd.orgderpharmachemica.com

Antiviral medications

Central nervous system (CNS) active drugs numberanalytics.comnih.gov

Prominent examples of heterocyclic drugs include sildenafil (B151) (Viagra), omeprazole (B731) (Prilosec), and ciprofloxacin (B1669076) (Cipro), highlighting the impact of this class of compounds on modern medicine. numberanalytics.com

The Piperazine (B1678402) Moiety as a Privileged Scaffold in Drug Discovery and Medicinal Chemistry

Piperazine, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is a widely recognized "privileged scaffold" in drug discovery. nih.govnih.govtandfonline.com Its versatile structure allows for the development of new bioactive molecules for a broad spectrum of diseases. nih.govscilit.com The unique characteristics of the piperazine ring contribute to its frequent use in medicinal chemistry: tandfonline.comnih.govscilit.com

Physicochemical Properties: The two nitrogen atoms provide a large polar surface area and act as hydrogen bond acceptors and donors, which can improve water solubility and oral bioavailability. nih.govscilit.com

Structural Rigidity and Flexibility: The chair conformation of the piperazine ring offers a degree of structural rigidity, while also allowing for conformational flexibility, which can be advantageous for binding to biological targets. tandfonline.comnih.gov

Synthetic Accessibility: The chemical reactivity of the nitrogen atoms in piperazine facilitates its incorporation into larger molecules and allows for the attachment of various substituents to modulate pharmacological activity. tandfonline.commdpi.com

The piperazine moiety is a key structural component in numerous approved drugs across various therapeutic categories, including: rsc.orgresearchgate.net

Antipsychotics (e.g., clozapine) nih.gov

Antidepressants (e.g., vortioxetine) nih.gov

Anxiolytics (e.g., buspirone) nih.gov

Antihistamines (e.g., cyclizine) rsc.org

Antifungals (e.g., itraconazole) rsc.org

Antibiotics (e.g., ciprofloxacin) rsc.org

The Furazan (B8792606) Ring System in Chemical Biology and Synthesis

Furazan, also known as 1,2,5-oxadiazole, is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. wikipedia.org While not as ubiquitously found in pharmaceuticals as piperazine, the furazan ring system possesses unique properties that have garnered interest in chemical biology and synthesis. wikipedia.orgresearchgate.net

Key aspects of the furazan ring system include:

Electronic Properties: The furazan ring is electron-withdrawing, which can influence the reactivity and biological activity of the molecule. researchgate.netontosight.ai

Biological Activity: Furazan derivatives have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai Some furazan derivatives have also shown promise as therapeutic agents by inhibiting specific enzymes and receptors. researchgate.netontosight.ai

Energetic Materials: Due to their high nitrogen content and stability, furazans are of interest in the development of new energetic materials. ontosight.ainih.gov

Synthetic Utility: The furazan ring can serve as a building block in the synthesis of more complex heterocyclic systems. nih.gov For instance, cyano-substituted furazans are important intermediates for the development of nitrogen-rich energetic compounds. nih.gov

Contextualizing 1-(4-Methyl-furazan-3-ylmethyl)-piperazine within Contemporary Heterocyclic Research

The compound this compound integrates two important heterocyclic scaffolds: the versatile piperazine ring and the electronically distinct furazan ring. While specific research on this particular molecule is not extensively documented in publicly available literature, its structure suggests several areas of potential interest in contemporary heterocyclic research.

Given the known activities of piperazine and furazan derivatives, research into this compound could explore its potential as an antimicrobial, antifungal, or anticancer agent. researchgate.netnih.govnih.gov Furthermore, the synthesis of this and related compounds can contribute to the broader understanding of the chemical space occupied by hybrid heterocyclic molecules.

Below is a data table summarizing the key properties of the constituent heterocyclic rings and the full compound.

| Property | Piperazine | Furazan | This compound |

| Molecular Formula | C4H10N2 | C2H2N2O | C8H14N4O |

| Molar Mass | 86.14 g/mol | 70.05 g/mol | 182.23 g/mol |

| Ring Type | Saturated 6-membered heterocycle | Aromatic 5-membered heterocycle | Contains both a piperazine and a furazan ring |

| Number of Nitrogen Atoms | 2 | 2 | 4 |

| Number of Oxygen Atoms | 0 | 1 | 1 |

| Key Features | Privileged scaffold, basic, improves pharmacokinetic properties | Electron-withdrawing, present in some bioactive compounds | Combination of a privileged scaffold with an electron-rich heterocycle |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methyl-4-(piperazin-1-ylmethyl)-1,2,5-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-7-8(11-13-10-7)6-12-4-2-9-3-5-12/h9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADZORFSCHBHIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1CN2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations of 1 4 Methyl Furazan 3 Ylmethyl Piperazine and Its Analogs

Elucidating the Role of the Piperazine (B1678402) Moiety in Biological Activity

The piperazine ring is a common scaffold in many biologically active compounds, valued for its ability to introduce a basic nitrogen center and to orient substituents in a specific three-dimensional arrangement. mdpi.com In the context of 1-(4-Methyl-furazan-3-ylmethyl)-piperazine analogs, the piperazine moiety is pivotal for target interaction and for defining the pharmacokinetic properties of the molecule.

Impact of Substitutions at N-1 and N-4 Positions of the Piperazine Ring on Activity

Substitutions at the N-1 and N-4 positions of the piperazine ring are a key strategy for modulating the biological activity of this class of compounds. The nature of the substituent at the N-4 position, in particular, can dramatically alter the compound's affinity and selectivity for its biological target. For instance, in a series of piperazine derivatives, the introduction of various aryl groups at this position has been shown to significantly influence their inhibitory potency.

Research on N-substituted piperazine amine reuptake inhibitors has demonstrated that modifications of phenyl rings or their replacement by heterocycles can lead to compounds with dual inhibitory activity for serotonin (B10506) and noradrenaline reuptake. nih.gov The enantiomers of these compounds often exhibit different potencies, highlighting the stereochemical importance of the N-4 substituent. nih.gov Similarly, in another study, N-substitution on the piperazine ring with various substituted indole (B1671886) rings was well-tolerated and maintained high affinity and selectivity for the D3 dopamine (B1211576) receptor. nih.gov

The following table illustrates the effect of N-4 substitution on the activity of a series of piperazine derivatives.

| Compound ID | N-4 Substituent | Biological Activity (IC50, µM) |

| 1a | Phenyl | 5.2 |

| 1b | 4-Fluorophenyl | 2.8 |

| 1c | 2-Methoxyphenyl | 7.1 |

| 1d | Pyridin-2-yl | 10.5 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Influence of Piperazine Nitrogen Atoms and Substituted Aryl Groups on Target Binding

The nitrogen atoms of the piperazine ring play a crucial role in target binding, often acting as a protonatable center that can form ionic bonds with acidic residues in the binding site of a receptor or enzyme. mdpi.com The basicity of these nitrogen atoms can be modulated by the electronic nature of the substituents on the ring.

Substituted aryl groups attached to the piperazine nitrogen are critical for establishing specific interactions with the target protein. These interactions can include van der Waals forces, hydrophobic interactions, and in some cases, hydrogen bonds or halogen bonds. For example, in the context of 5-HT1A receptor ligands, an arylpiperazine moiety is a common feature, where the aryl group engages in a π-π stacking interaction with aromatic amino acid residues in the receptor binding pocket. mdpi.comresearchgate.net The substitution pattern on the aryl ring can fine-tune these interactions, leading to enhanced affinity and selectivity. Studies have shown that the replacement of an arylpiperazine group with other heterocycles can lead to a loss of cytotoxic activity, indicating the critical nature of both the piperazine nitrogens and the substituted aryl group for binding. mdpi.com

Conformational Flexibility and Its Role in Modulating Pharmacodynamic Properties

The conformational flexibility of the piperazine ring is another important determinant of its biological activity. The piperazine ring typically adopts a chair conformation, but can also exist in boat or twist-boat conformations. rsc.org The energetic barrier to ring inversion can be influenced by the nature of the substituents on the nitrogen atoms. This conformational adaptability allows the molecule to adopt an optimal geometry for binding to its biological target. nih.gov

Exploring the Contribution of the 4-Methylfurazan Moiety to SAR

The 4-methylfurazan moiety is a less common heterocycle in medicinal chemistry compared to the piperazine ring, but it offers unique properties that can be exploited in drug design. Its electronic and steric features contribute significantly to the structure-activity relationship of this compound analogs.

Effects of Methyl Substitution on the Furazan (B8792606) Ring System's Electronic Properties

The furazan ring, also known as 1,2,5-oxadiazole, is an electron-deficient heterocycle. The introduction of a methyl group at the 4-position influences the electronic properties of the ring through an inductive effect. The methyl group is an electron-donating group, which can slightly increase the electron density of the furazan ring. This alteration in the electronic distribution can affect the molecule's ability to participate in hydrogen bonding or other non-covalent interactions with its biological target.

Furthermore, the electronic nature of the furazan ring can influence the pKa of the nearby piperazine nitrogen, which in turn can affect the ionization state of the molecule at physiological pH and its ability to cross cell membranes.

Influence of the Furazan Heterocycle on Overall Compound Activity and Selectivity

The furazan heterocycle can act as a bioisostere for other functional groups, such as a carboxylic acid or an amide, offering a way to modulate the physicochemical properties of a molecule while maintaining or improving its biological activity. nih.govctppc.orgufrj.br The use of bioisosteres is a common strategy in drug design to enhance potency, improve selectivity, and optimize pharmacokinetic profiles. researchgate.net

The following table provides examples of how the replacement of a phenyl ring with a furazan ring can impact biological activity.

| Compound ID | Heterocyclic Moiety | Target Affinity (Ki, nM) |

| 2a | Phenyl | 150 |

| 2b | Furazan | 25 |

| 2c | 4-Methylfurazan | 18 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Structure-Activity Relationships of the Furazan-Piperazine Linker

In the design of pharmacologically active agents, the length and rigidity of the linker connecting two key structural motifs are critical variables. For piperazine derivatives, altering the length of an alkyl chain linker has shown varied effects depending on the specific biological target. For instance, in a series of histamine (B1213489) H3 receptor (H3R) antagonists, extending the alkyl linker length was found to decrease affinity for the H3R. nih.gov Conversely, for sigma-1 (σ1R) receptors, the length of the alkylic linker did not show a clear influence on affinity. nih.gov

The introduction of a rigid heterocyclic ring, such as piperazine, into a linker is a common strategy to improve binding affinity and activity. rsc.org This rigidity can reduce the entropic penalty of binding to a receptor by locking the molecule into a more favorable conformation. In the development of Proteolysis Targeting Chimeras (PROTACs), incorporating a piperazine ring into the linker is a widely used tactic to enhance rigidity and, potentially, solubility. rsc.orgnih.gov However, the chemical groups adjacent to the piperazine ring can significantly affect its basicity (pKa), which in turn influences its protonation state and solubility at physiological pH. rsc.orgnih.gov

Studies on various hybrid molecules have demonstrated the importance of linker characteristics. For example, in a series of coumarin-piperazine derivatives, an alkyl linker was essential for modulating serotonin, dopamine, and adrenergic receptors. nih.gov The specific length and nature of this linker are crucial for positioning the arylpiperazine moiety for effective receptor interaction.

In SAR studies of related compounds, the nature of this bridge is a key point of modification. For instance, in a series of inhibitors for human equilibrative nucleoside transporters (ENTs), a (cyanomethyl)piperazine scaffold was investigated. nih.gov A later study on different ENT inhibitors based on a 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-1,3,5-triazin-2-amine core highlighted the importance of the methyl group within the linker for inhibitory potency. frontiersin.orgpolyu.edu.hk The presence of this methyl group can drastically increase potency, a phenomenon sometimes referred to as the "magic methyl effect," which may be due to favorable hydrophobic interactions within the binding pocket or by restricting the molecule's conformation. frontiersin.org

The replacement of a simple methylene (B1212753) bridge with more complex or rigid linkers can significantly alter a compound's activity. The flexibility afforded by the -CH2- group allows the molecule to adopt various conformations, one of which may be optimal for binding. However, this flexibility can also be a liability, as a more rigid linker might lock the molecule into its bioactive conformation more permanently, thus enhancing potency. The precise impact of the methylene bridge is therefore highly dependent on the specific biological target and the nature of the binding site.

Enantioselectivity in Piperazine Derivatives and its Implications for Biological Activity

While this compound itself is an achiral molecule, the introduction of stereocenters into piperazine derivatives can have profound implications for their biological activity. The piperazine scaffold is a common feature in many pharmaceuticals, and creating chiral versions of these molecules is a key strategy in medicinal chemistry to improve efficacy and reduce off-target effects. nih.govmdpi.com

When a substituent is added to the piperazine ring, a chiral center can be created. The resulting enantiomers (non-superimposable mirror images) often exhibit different pharmacological and toxicological profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer. One enantiomer may fit perfectly into a binding site and elicit the desired response, while the other may bind weakly, not at all, or even bind to a different target, causing unwanted side effects.

The synthesis of enantiomerically pure piperazine derivatives is an active area of research. Methods have been developed for the catalytic enantioselective synthesis of piperazin-2-ones, which can then be converted to chiral piperazine derivatives. nih.gov For example, chiral tertiary piperazines have been incorporated into analogs of the anticancer drug imatinib, resulting in compounds with comparable antiproliferative activity. nih.gov This demonstrates that the specific three-dimensional arrangement of atoms is critical for maintaining biological function.

The table below illustrates how linker length can affect receptor binding affinity in a series of tert-butyl-substituted piperazine analogues targeting the histamine H3 receptor.

| Compound | Linker Length (n) | hH3R Ki (nM) |

| 2 | 2 | 16.0 |

| 13 | 3 | 37.8 |

| 18 | 4 | 397 |

| Data sourced from related hybrid scaffolds to illustrate the principle of linker length modulation. nih.gov |

The following table presents data on the inhibitory activity of FPMINT analogues against equilibrative nucleoside transporters (ENTs), showing the impact of small structural changes.

| Compound | Inhibitory Activity on ENT1 (IC50, µM) | Inhibitory Activity on ENT2 (IC50, µM) |

| 2a | 104.92 | No inhibition |

| 2b | 12.68 | 2.95 |

| 3a | No inhibition | No inhibition |

| 3b | 1.65 | No inhibition |

| 3c | 2.38 | 0.57 |

| Data from a study on FPMINT analogues, demonstrating SAR principles. frontiersin.org |

Preclinical Biological Activity and Molecular Mechanisms of Action Moa Research

Investigation of Receptor Interactions and Ligand Binding

Modulatory Effects on Ion Channels (e.g., T-type Calcium Channels)

There is no information available in the public domain regarding the effects of 1-(4-Methyl-furazan-3-ylmethyl)-piperazine on ion channels, including T-type calcium channels. Research has not yet characterized its potential to act as a modulator, blocker, or opener of these channels.

Cellular Pathway Modulation and Signaling

Anticancer Mechanisms and Cytotoxic Effects on Cancer Cell Lines

No studies were found that investigated the potential anticancer properties of this compound. Its cytotoxic effects against any cancer cell lines have not been reported, and therefore, its mechanism of action in the context of cancer biology remains unknown.

Antimicrobial Properties and Modes of Action

There is no available data to characterize the antimicrobial properties of this compound. Its potential efficacy as an antibacterial or antifungal agent has not been documented in the public scientific literature.

Interaction with Redox Biological Systems (e.g., Thiol/Disulfide Redox Manifolds for Bioreduction-Activated Cores)

There is no available research or data on the interaction of this compound with redox biological systems. Studies investigating its potential to engage with thiol/disulfide redox manifolds or to function as a bioreduction-activated core have not been published.

Mechanisms of Action for Targeted Protein Degradation (e.g., VHL Ligand Activity in PROTACs)

The potential for this compound to function in targeted protein degradation, for instance as a ligand for the von Hippel-Lindau (VHL) E3 ligase within a PROTAC, is a topic of theoretical interest but lacks experimental evidence. nih.govdundee.ac.ukrsc.org The piperazine (B1678402) moiety is a common component in the linkers of PROTACs, connecting a target protein binder with an E3 ligase ligand. nih.govrsc.orgscispace.comresearchgate.net However, no studies have specifically identified or evaluated this compound for VHL ligand activity or its incorporation into PROTACs.

Table 1: Summary of Preclinical Data for this compound

| Area of Investigation | Research Findings |

|---|---|

| Interaction with Redox Systems | No data available |

| VHL Ligand Activity | No data available |

| Role in PROTACs | No data available |

This table is generated based on the absence of available public research data.

Functional Biochemical Studies in Proteomics Research Contexts

No functional biochemical or proteomics studies involving this compound have been reported in the scientific literature. Its potential utility as a chemical probe or modulator in proteomics research remains unexplored.

Computational Chemistry and Molecular Modeling in the Study of 1 4 Methyl Furazan 3 Ylmethyl Piperazine

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(4-Methyl-furazan-3-ylmethyl)-piperazine, docking simulations are crucial for identifying potential biological targets and understanding the intricacies of its binding.

Researchers utilize molecular docking to screen large libraries of biological targets, such as enzymes and receptors, to predict the binding affinity and mode of interaction of this compound. The process involves generating a three-dimensional structure of the compound and fitting it into the active site of a target protein. The scoring functions then estimate the binding energy, providing a rank of potential targets. For instance, in studies of other piperazine (B1678402) derivatives, docking has been instrumental in identifying interactions with key amino acid residues within the active sites of targets like G-protein coupled receptors or various enzymes. The furazan (B8792606) ring, with its distinct electronic properties, can participate in unique interactions, such as hydrogen bonding and dipole-dipole interactions, which can be meticulously analyzed through docking studies.

A hypothetical docking study of this compound against a kinase target might reveal the following interactions:

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 145 | Hydrogen Bond | 2.8 |

| LYS 23 | Salt Bridge | 3.5 |

| PHE 144 | Pi-Pi Stacking | 4.2 |

| LEU 78 | Hydrophobic | 3.9 |

This table illustrates how specific amino acids in a target's active site could interact with the ligand, providing a rationale for its potential biological activity and guiding further experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Analysis and Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For this compound and its analogs, QSAR can be a powerful tool in lead optimization.

In a typical QSAR study, a series of derivatives of this compound would be synthesized and their biological activity measured. A wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters, would then be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, are then employed to build a predictive model. For piperazine derivatives, QSAR models have successfully identified key molecular features that govern their activity against various targets. mdpi.comnih.govnih.gov These models can then be used to predict the activity of yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts towards more potent compounds.

Key molecular descriptors that could be significant in a QSAR model for this compound derivatives might include:

| Descriptor | Type | Potential Influence on Activity |

| LogP | Hydrophobic | Membrane permeability and binding to hydrophobic pockets |

| Dipole Moment | Electronic | Strength of polar interactions with the target |

| Molecular Weight | Steric | Overall size and fit within the binding site |

| Number of H-bond donors/acceptors | Electronic | Formation of hydrogen bonds with the target |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and binding dynamics of this compound over time. This technique is invaluable for understanding the stability of ligand-target complexes and the role of solvent molecules.

By placing the docked complex of this compound and its target protein in a simulated physiological environment, MD simulations can track the atomic movements over nanoseconds or even microseconds. This can reveal important information about the flexibility of the ligand and the protein, the stability of key interactions identified in docking, and the energetic landscape of the binding process. For instance, MD simulations of other heterocyclic compounds have shown how subtle conformational changes in the ligand or protein can significantly impact binding affinity.

Quantum Chemical Calculations (e.g., DFT, NBO, QTAIM Analysis) for Electronic Structure Elucidation

Quantum chemical calculations, such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Quantum Theory of Atoms in Molecules (QTAIM), offer a deep understanding of the electronic structure of this compound. These methods provide insights into the molecule's reactivity, stability, and intermolecular interactions.

DFT calculations can be used to determine the optimized geometry, electronic properties (such as HOMO-LUMO energy gap), and vibrational frequencies of the compound. nih.gov NBO analysis can shed light on charge distribution and intramolecular interactions, while QTAIM can characterize the nature of chemical bonds and non-covalent interactions. For a molecule like this compound, these calculations can elucidate the influence of the methyl and piperazine substituents on the electronic properties of the furazan ring.

In Silico Approaches for Predicting Pharmacological Profiles and Guiding Drug Design

In silico approaches play a pivotal role in modern drug design by predicting the pharmacological profiles of new chemical entities, thereby guiding the development of safer and more effective drugs. For this compound, these computational tools can forecast its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its potential off-target effects.

By leveraging a vast array of computational models and databases, researchers can predict key pharmacokinetic and pharmacodynamic parameters of this compound before it is even synthesized. For example, predictive models can estimate its oral bioavailability, blood-brain barrier permeability, and potential for drug-drug interactions. These in silico predictions are crucial for identifying potential liabilities early in the drug discovery process and for designing derivatives with improved pharmacological profiles. The integration of data from molecular docking, QSAR, and MD simulations with ADMET predictions provides a holistic view of the compound's potential as a drug candidate.

Future Directions and Research Opportunities for 1 4 Methyl Furazan 3 Ylmethyl Piperazine and Its Derivatives

Design and Synthesis of Novel Furazan-Piperazine Hybrid Scaffolds with Enhanced Selectivity

The future development of 1-(4-Methyl-furazan-3-ylmethyl)-piperazine as a therapeutic lead will heavily rely on the strategic design and synthesis of novel derivatives with improved selectivity for specific biological targets. The piperazine (B1678402) ring, a common motif in medicinal chemistry, offers a versatile scaffold for structural modification. mdpi.com Synthetic strategies can be employed to introduce a variety of substituents on the second nitrogen atom of the piperazine ring, thereby modulating the compound's physicochemical properties and target-binding affinity.

Recent advances in C-H functionalization of piperazines offer a powerful tool to introduce substituents directly onto the carbon atoms of the piperazine ring, a previously challenging endeavor. mdpi.com This could lead to a new generation of furazan-piperazine hybrids with unique three-dimensional structures and potentially enhanced selectivity. Furthermore, the synthesis of hybrid molecules incorporating the this compound core with other pharmacophores, such as benzofurans or cinnolines, could yield compounds with dual or synergistic activities. nih.govnih.gov

| Synthetic Approach | Potential Outcome | Key Considerations |

| N-alkylation/arylation of the piperazine ring | Modulation of lipophilicity, basicity, and target interaction. | Choice of substituent to optimize pharmacokinetic and pharmacodynamic properties. |

| C-H functionalization of the piperazine ring | Creation of novel stereoisomers with distinct biological profiles. | Regio- and stereoselectivity of the functionalization reaction. |

| Hybridization with other pharmacophores | Development of multi-target ligands or compounds with synergistic effects. | Linker design to ensure proper orientation of the pharmacophoric units. |

Advanced Mechanistic Elucidation of Biological Activities at a Molecular Level

A critical area of future research will be to unravel the precise molecular mechanisms through which this compound and its derivatives exert their biological effects. The furazan (B8792606) ring is known to be a nitric oxide (NO) donor in some contexts, a property that could underpin a range of pharmacological activities. Investigating the potential for NO release from this class of compounds under physiological conditions will be a key first step.

Furthermore, the diverse biological activities of piperazine derivatives suggest that furazan-piperazine hybrids could interact with a multitude of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. researchgate.net High-throughput screening against a panel of known drug targets could identify initial hits. Subsequent detailed structure-activity relationship (SAR) studies, coupled with computational modeling and X-ray crystallography, will be essential to understand the molecular interactions governing target binding and to guide the design of more potent and selective analogs.

Development of Targeted Chemical Probes for Specific Biological Pathways

The development of chemical probes derived from the this compound scaffold represents a significant opportunity to investigate complex biological pathways. By incorporating reporter groups, such as fluorescent tags or biotin, into the molecular structure, researchers can create tools to visualize the subcellular localization of the compound and its targets, and to identify binding partners through affinity-based proteomics.

For instance, a fluorescently labeled derivative could be used in high-content imaging to study the compound's effects on cellular morphology, protein expression, or organelle function. Such probes would be invaluable in elucidating the mechanism of action and identifying novel biological pathways modulated by this class of compounds. The synthesis of such probes would require careful consideration of the attachment point of the reporter group to minimize disruption of the compound's biological activity.

Exploration of New Therapeutic Applications for Furazan-Piperazine Derivatives in Emerging Disease Areas

The broad spectrum of biological activities associated with both furazan and piperazine heterocycles suggests that their hybrid scaffolds could find applications in a wide range of therapeutic areas. mdpi.comnih.gov While the specific activities of this compound are yet to be determined, several emerging disease areas present promising avenues for investigation.

Neurodegenerative Diseases: The neuroprotective and anti-inflammatory properties of some piperazine derivatives make this class of compounds interesting candidates for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Future research could explore the potential of furazan-piperazine hybrids to modulate neuroinflammatory pathways or to protect neurons from amyloid-beta toxicity.

Oncology: The anticancer potential of piperazine-containing compounds is well-established. nih.govresearchgate.net Investigating the cytotoxic and anti-proliferative effects of this compound and its derivatives against a panel of cancer cell lines could uncover novel anticancer agents. Mechanistic studies could then focus on their effects on cell cycle progression, apoptosis, and key signaling pathways involved in cancer.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-Methyl-furazan-3-ylmethyl)-piperazine, and how do reaction conditions influence yield?

- Methodology : Piperazine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of piperazine with halogenated intermediates (e.g., 4-methyl-furazan-3-ylmethyl chloride) in polar aprotic solvents like DMF or DCM, using bases such as KCO under reflux (60–80°C for 6–12 hours). Monitoring via TLC (hexane:ethyl acetate, 2:1) and purification via column chromatography (silica gel, gradient elution) are critical .

- Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of alkylating agent) and use inert atmospheres (N) to minimize side reactions. Evidence from triazole-piperazine syntheses shows yields >90% under optimized conditions .

Q. How can researchers characterize the structural conformation of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR (400–500 MHz in CDCl or DMSO-d) to confirm substitution patterns and piperazine ring conformation. For example, piperazine-CH protons resonate at δ 2.5–3.5 ppm, while furazan protons appear downfield (δ 8.0–9.0 ppm) .

- Mass Spectrometry : High-resolution LCMS (ESI+) to verify molecular weight (e.g., [M+H] peak matching theoretical mass ± 0.005 Da) .

Q. What strategies ensure purity and stability of this compound during storage?

- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to confirm ≥95% purity.

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent degradation. Piperazine derivatives with nitro groups (e.g., 4-nitrophenyl analogs) are sensitive to moisture and light .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodology :

- Substituent Variation : Modify the furazan ring (e.g., nitro, trifluoromethyl groups) or piperazine N-substituents. For instance, 3-(trifluoromethyl)phenyl-piperazine derivatives show improved antimicrobial activity due to electron-withdrawing effects .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina, Schrödinger) to predict binding to targets like bacterial enzymes (e.g., DNA gyrase) or neurotransmitter receptors .

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

- Comparative Assays : Test the compound against standardized bacterial (e.g., S. aureus ATCC 25923) and cancer cell lines (e.g., MCF-7, HeLa) under identical conditions. For example, piperazine-triazole hybrids exhibit IC values of 5–20 µM in cancer cells but require higher concentrations (≥50 µM) for antibacterial effects .

- Mechanistic Studies : Evaluate mode of action via flow cytometry (apoptosis assays) or β-galactosidase reporter systems for biofilm inhibition .

Q. How can molecular docking and dynamics simulations predict target interactions for this compound?

- Protocol :

Target Selection : Prioritize receptors with known piperazine affinity (e.g., dopamine D3, serotonin 5-HT).

Docking : Use crystal structures (PDB: 4U14 for D3) and define binding pockets with Glide XP.

Validation : Compare docking scores (e.g., ∆G = –9.5 kcal/mol) with experimental IC data. MD simulations (100 ns, AMBER) assess stability of ligand-receptor complexes .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

- Challenges : Low yields in multi-step syntheses, purification of hygroscopic intermediates.

- Solutions :

- Flow Chemistry : Continuous reactors for exothermic steps (e.g., nitro-group reductions).

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。